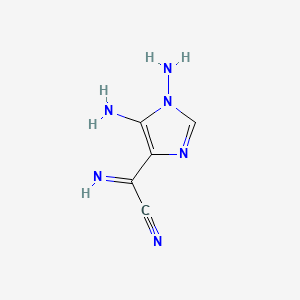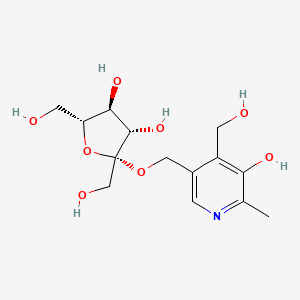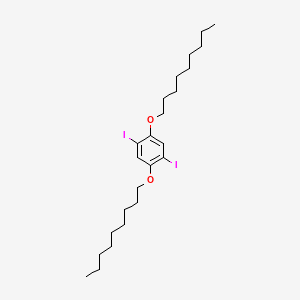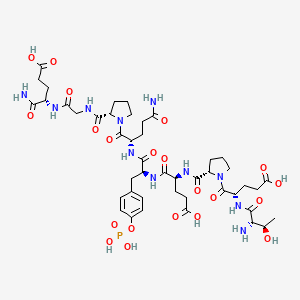
1,5-Diaminoimidazole-4-carboximidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diaminoimidazole-4-carboximidoyl cyanide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diaminoimidazole-4-carboximidoyl cyanide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diaminoimidazole-4-carboximidoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its electronic properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might yield simpler imidazole derivatives.
Aplicaciones Científicas De Investigación
1,5-Diaminoimidazole-4-carboximidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties, such as catalysts and dyes.
Mecanismo De Acción
The mechanism by which 1,5-Diaminoimidazole-4-carboximidoyl cyanide exerts its effects is not well-documented. it is likely to interact with various molecular targets and pathways, similar to other imidazole derivatives. For example, it might inhibit specific enzymes or modulate signaling pathways involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminoimidazole: Similar in structure but lacks the carboximidoyl cyanide group.
4,5-Diaminoimidazole: Similar in structure but has different substitution patterns.
1,2,4-Triazole: Another heterocyclic compound with similar applications but different structural features.
Uniqueness
1,5-Diaminoimidazole-4-carboximidoyl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives might not be suitable .
Propiedades
Número CAS |
141563-07-7 |
|---|---|
Fórmula molecular |
C5H6N6 |
Peso molecular |
150.145 |
Nombre IUPAC |
(2Z)-2-amino-2-(1-amino-5-iminoimidazol-4-ylidene)acetonitrile |
InChI |
InChI=1S/C5H6N6/c6-1-3(7)4-5(8)11(9)2-10-4/h2,8H,7,9H2/b4-3-,8-5? |
Clave InChI |
MACVNLUZTYIQGX-CNKSLCODSA-N |
SMILES |
C1=NC(=C(C#N)N)C(=N)N1N |
Sinónimos |
1H-Imidazole-4-acetonitrile,1,5-diamino-alpha-imino-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)



![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)

